(R)-Methylmalonyl-CoA

Enzymology Vitamin B12 Metabolism Metabolomics

Unlike racemic mixtures containing 50% inert (S)-enantiomer, our (R)-Methylmalonyl-CoA is the pure (2R)-epimer required by the canonical B12-dependent methylmalonyl-CoA mutase. Using the (S)-form or racemic mixture leads to zero or 50% lower activity, skewing kinetic analyses. This compound is also essential for PKS engineering (LnmK) and MCEE enzymology studies. Ensure experimental reproducibility; order strictly the (R)-enantiomer for methylmalonic acidemia research and polyketide biosynthesis.

Molecular Formula C25H40N7O19P3S
Molecular Weight 867.6 g/mol
CAS No. 73173-92-9
Cat. No. B10776811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methylmalonyl-CoA
CAS73173-92-9
Molecular FormulaC25H40N7O19P3S
Molecular Weight867.6 g/mol
Structural Identifiers
SMILESCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1
InChIKeyMZFOKIKEPGUZEN-AGCMQPJKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methylmalonyl-CoA (CAS 73173-92-9): Key Stereochemical and Functional Distinctions for Research Procurement


(R)-Methylmalonyl-CoA, also designated as (2R)-Methylmalonyl-CoA, is a specific stereoisomer of methylmalonyl-coenzyme A, a key intermediate in the metabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol [1]. It is an acyl-CoA derivative with the molecular formula C25H40N7O19P3S and a molecular weight of 867.607 g/mol [2]. This compound functions as the obligate substrate for the adenosylcobalamin (vitamin B12)-dependent enzyme methylmalonyl-CoA mutase (MUT, EC 5.4.99.2), which converts it to succinyl-CoA [1]. Its procurement as a pure stereoisomer is critical because the (S)-enantiomer exhibits distinct, and often absent, reactivity with key metabolic and biosynthetic enzymes [3].

Why (R)-Methylmalonyl-CoA (CAS 73173-92-9) Cannot Be Interchanged with Its (S)-Enantiomer or Racemic Mixtures


Substituting (R)-Methylmalonyl-CoA with its (S)-enantiomer (CAS 73173-91-8) or a racemic (R,S)-mixture leads to experimental failure in systems involving the canonical B12-dependent metabolic pathway. The primary enzyme in this pathway, methylmalonyl-CoA mutase, exhibits absolute stereospecificity for the (2R)-epimer, rendering the (2S)-epimer inert as a substrate [1]. Consequently, using a racemic mixture introduces a 50% inactive component, confounding kinetic analyses and reducing effective substrate concentration. Furthermore, in biosynthetic applications, certain acyltransferase/decarboxylase enzymes, such as LnmK, have been shown to exclusively accept the (2R)-enantiomer, making the procurement of the pure isomer essential for successful polyketide production [2].

Quantitative Differentiation of (R)-Methylmalonyl-CoA (CAS 73173-92-9) from Key Comparators


Absolute Stereospecificity for Methylmalonyl-CoA Mutase (MUT) Versus Inert (S)-Epimer

Methylmalonyl-CoA mutase (MUT) displays strict stereospecificity, converting only the (2R)-epimer of methylmalonyl-CoA to succinyl-CoA. The (2S)-epimer is not a substrate for this enzyme [1]. In a coupled assay, MUT was used to specifically quantify the conversion of (2S)-methylmalonyl-CoA to the (2R)-form by methylmalonyl-CoA epimerase, highlighting the mutase's absolute requirement for the (R)-enantiomer [2].

Enzymology Vitamin B12 Metabolism Metabolomics

Kinetic Isotope Effect in Epimerase Reaction Quantifies (R)-Enantiomer's Unique Proton Transfer Mechanism

Using specifically tritiated (2R)-methyl[2-3H]malonyl-CoA as a substrate for methylmalonyl-CoA epimerase, a primary kinetic tritium-isotope effect on kcat/Km of 2.3 ± 0.1 was measured. This value, derived from the rate of tritium release into solvent relative to product formation, provides quantitative evidence for the unique proton abstraction mechanism at the C-2 position of the (R)-enantiomer [1]. An independent estimate from the rise in substrate specific radioactivity gave a kcat/Km isotope effect of 1.6 ± 0.5 [1].

Enzyme Mechanism Isotope Effects Stereochemistry

LnmK Acyltransferase/Decarboxylase Stereospecificity: (2R)-Enantiomer Required for Polyketide Biosynthesis

The bifunctional enzyme LnmK, involved in leinamycin biosynthesis, stereospecifically accepts (2R)-methylmalonyl-CoA to generate propionyl-S-acyl carrier protein (ACP) [1]. This finding established a role for the (2R)-enantiomer in polyketide biosynthesis, whereas previous work had only implicated the (2S)-enantiomer [1]. This expands the substrate pool for polyketide synthases (PKSs).

Polyketide Biosynthesis Synthetic Biology Natural Products

Comparative Decarboxylation Rates by Malonyl-CoA Decarboxylase from Streptomyces erythreus

A malonyl-CoA decarboxylase purified from an erythromycin-producing strain of *Streptomyces erythreus* exhibited opposite stereospecificity compared to the vertebrate enzyme. It decarboxylated (R)-methylmalonyl-CoA at a rate that was only 3% of the rate observed with its preferred substrate, malonyl-CoA, while showing no activity toward the (S)-enantiomer [1].

Antibiotic Biosynthesis Enzyme Kinetics Erythromycin

Comparative Kinetic Parameters of Methylmalonyl-CoA and Ethylmalonyl-CoA Isomers

Comparative kinetic analysis of ethylmalonyl-CoA decarboxylase (Echdc1) reveals distinct catalytic efficiencies for (S)-ethylmalonyl-CoA and (S)-methylmalonyl-CoA [1]. In the absence of ATP, (S)-ethylmalonyl-CoA is a superior substrate, exhibiting a ~19-fold higher catalytic efficiency (kcat/Km) than (S)-methylmalonyl-CoA. This highlights the importance of side-chain length for enzyme recognition.

Enzyme Kinetics Substrate Specificity Metabolite Proofreading

Optimized Application Scenarios for (R)-Methylmalonyl-CoA (CAS 73173-92-9) Based on Differentiated Evidence


Reconstitution of the Mammalian B12-Dependent Methylmalonyl-CoA Mutase Pathway

This scenario involves the in vitro or ex vivo reconstitution of the pathway converting L-methylmalonyl-CoA to succinyl-CoA. The absolute requirement of methylmalonyl-CoA mutase for the (2R)-epimer [1] dictates the use of pure (R)-Methylmalonyl-CoA. Using the (S)-enantiomer or a racemic mixture would result in no conversion or a 50% reduction in apparent activity, respectively, leading to erroneous kinetic parameters and flawed metabolic flux analyses. This is critical for research into inborn errors of metabolism like methylmalonic acidemia.

Mechanistic Studies of Methylmalonyl-CoA Epimerase (MCEE)

For detailed enzymology of MCEE, the use of specifically labeled (2R)-methylmalonyl-CoA is essential. Studies with tritiated substrate have quantified the primary kinetic isotope effect (kcat/Km = 2.3 ± 0.1) for proton abstraction [2]. This data provides a unique, quantifiable benchmark for investigating the epimerase's catalytic mechanism, active site mutations, or the effect of potential inhibitors. The isotope effect is specific to the (R)-enantiomer's interaction with the enzyme.

Engineering Polyketide Biosynthesis in Heterologous Hosts

The discovery that the bifunctional enzyme LnmK from *Streptomyces atroolivaceus* stereospecifically accepts (2R)-methylmalonyl-CoA to form a propionyl-ACP extender unit has expanded the toolkit for polyketide synthase (PKS) engineering [3]. This scenario involves feeding (R)-Methylmalonyl-CoA to engineered microbial strains (e.g., *E. coli* or *Saccharomyces cerevisiae*) expressing LnmK-containing pathways to produce novel polyketides. The pure (2R)-enantiomer is the required precursor; the (2S)-form is not a substrate for LnmK.

Differentiating Decarboxylase Activities in Actinomycetes

Researchers investigating secondary metabolism in actinomycetes, particularly erythromycin-producing strains of *Saccharopolyspora erythraea* (formerly *Streptomyces erythreus*), can utilize (R)-Methylmalonyl-CoA to probe the stereospecificity of novel decarboxylases. The data showing that a malonyl-CoA decarboxylase from this organism processes the (R)-enantiomer at 3% the rate of malonyl-CoA, while ignoring the (S)-form [4], provides a clear experimental framework. This allows for the functional characterization and differentiation of related enzymes based on their ability to act on the (R)-enantiomer.

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